molecular formula C8H6Cl2O B1349292 3-(Chloromethyl)benzoyl chloride CAS No. 63024-77-1

3-(Chloromethyl)benzoyl chloride

Cat. No. B1349292
CAS RN: 63024-77-1
M. Wt: 189.04 g/mol
InChI Key: YCAIYRWHKSJKEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It has been used in the preparation of new amphiphilic star polymers possessing a hyperbranched core and hydrophilic graft arms water-soluble, solution-stable, bioactive prodrugs .


Synthesis Analysis

The synthesis of this compound involves the reaction of trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminium chloride in chloroform under specific conditions . The reaction is carried out under an inert atmosphere, at a temperature of 50-55°C, and under a pressure of 0.4 MPa for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily substitution reactions . The compound reacts with aluminum (III) chloride in chloroform at 50-55°C under specific conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.04 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 268.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Acylation of Azaindoles

  • Application : 3-(Chloromethyl)benzoyl chloride has been utilized for the acylation of azaindoles at the C-3 position. Optimal results were achieved using aluminum chloride in dichloromethane, followed by the addition of an acyl chloride at room temperature. This process is significant in the synthesis of various organic compounds (Zhang et al., 2002).

Synthesis of Antimicrobial Agents

  • Application : Benzoyl chloride, a related compound, has been effectively used in the modification of ethylene acrylic acid films to control microbial contamination. The antimicrobial activity of these modified films was demonstrated against Penicillium sp. and Aspergillus sp. (Matche et al., 2006).

Synthesis of Porphyrin Derivatives

  • Application : this compound has played a critical role in the functionalization of porphyrins, leading to the synthesis of bifunctional chelates suitable for bismuth coordination. This application is significant in the field of bioconjugate chemistry (Halime et al., 2010).

Synthesis of Hyperbranched Polyesters

  • Application : In polymer science, 3,5-bis(trifluoromethyl)benzoyl chloride, a derivative of benzoyl chloride, has been synthesized for use as an important drug intermediate. It plays a role in the development of hyperbranched polyesters with controlled molecular weights (Wooley et al., 1994).

Development of Organic Catalysts

  • Application : Thiopseudourea ligated palladium complexes, synthesized from benzoyl chlorides including this compound, have shown efficacy as catalysts in various organic reactions such as Suzuki–Miyaura and Heck reactions (Srinivas et al., 2012).

Mechanism of Action

Safety and Hazards

3-(Chloromethyl)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is a combustible material and contact with water liberates toxic gas .

properties

IUPAC Name

3-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIYRWHKSJKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212308
Record name 3-(Chloromethyl)benzoyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63024-77-1
Record name 3-(Chloromethyl)benzoyl chloride
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Record name 3-(Chloromethyl)benzoyl chloride
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Record name 3-(Chloromethyl)benzoyl chloride
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Record name 3-(chloromethyl)benzoyl chloride
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Record name 3-(CHLOROMETHYL)BENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 3-(Chloromethyl)benzoyl chloride in chemical synthesis?

A1: this compound is a highly versatile reagent used for functionalizing various molecules. One key application is in porphyrin chemistry. [, ] For example, it reacts with meso-(tetra-o-aminophenyl)porphyrin (TAPP) to create precursors for biomimetic models of heme proteins like cytochrome c oxidase (CcO). [] This reaction highlights its utility in building complex molecules relevant to biological systems. Additionally, it can graft alkyl groups onto porous silicon surfaces by forming Si-C bonds. [] This surface modification technique proves valuable in material science, particularly in altering the properties of semiconductors.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features two reactive sites: the acid chloride group and the chloromethyl group. The acid chloride readily undergoes nucleophilic acyl substitution reactions, making it suitable for attaching the benzoyl moiety to nucleophilic groups like amines. [, ] The chloromethyl group, on the other hand, allows for further functionalization through substitution reactions with various nucleophiles. This bifunctional nature enables the creation of diverse molecular architectures, including "strapped" porphyrins with tailored properties. []

Q3: Can you elaborate on the use of this compound in synthesizing amphiphilic star polymers?

A3: this compound plays a crucial role in preparing amphiphilic star polymers through a "grafting from" method. [] It first reacts with a hyperbranched polymer containing hydroxyl groups, creating a hyperbranched macroinitiator with pendant chloromethyl groups. These groups then serve as initiation sites for the cationic ring-opening polymerization of 2-methyl-2-oxazoline. This process ultimately yields amphiphilic star polymers with a hyperbranched core and hydrophilic graft arms. []

Q4: Are there any studies exploring the impact of different reaction conditions on the reactions involving this compound?

A4: Yes, research indicates that reaction conditions significantly impact the outcome when using this compound. For instance, in the synthesis of amphiphilic star polymers, the choice of counter ion during polymerization significantly affects the reaction rate. Exchanging the chloride counter ion with trifluoromethanesulfonate (KCF3SO3 or AgCF3SO3) or iodide (KI) enhances polymerization rates compared to using the chloride alone. [] This finding highlights the need to optimize reaction conditions for efficient synthesis.

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